molecular formula C11H13F3O B12073404 4-(4-(Trifluoromethyl)phenyl)butan-1-ol

4-(4-(Trifluoromethyl)phenyl)butan-1-ol

Cat. No.: B12073404
M. Wt: 218.21 g/mol
InChI Key: KEHDLOMFYWIAKH-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-benzenebutanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a butanol chain. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and pharmacokinetic properties. These attributes make it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . The reaction conditions include the use of copper(II) triflate and phenanthroline as catalysts, with DBU as a base in acetonitrile at 35°C.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)-benzenebutanol may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-benzenebutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium iodide in acetone or other halogenated solvents are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethyl)-benzenebutanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-benzenebutanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with biological molecules. It can enhance the binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-benzenebutanol is unique due to its combination of a trifluoromethyl group with a butanol chain attached to a benzene ring. This structure imparts a balance of lipophilicity, stability, and reactivity, making it particularly valuable in applications requiring these properties. Its versatility in undergoing various chemical reactions and its potential in enhancing the pharmacokinetic properties of drugs further highlight its uniqueness.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]butan-1-ol

InChI

InChI=1S/C11H13F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-7,15H,1-3,8H2

InChI Key

KEHDLOMFYWIAKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCO)C(F)(F)F

Origin of Product

United States

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